Cas no 2229636-41-1 (2-(2-amino-1,3-thiazol-4-yl)-6-methoxyphenol)

2-(2-amino-1,3-thiazol-4-yl)-6-methoxyphenol 化学的及び物理的性質
名前と識別子
-
- 2-(2-amino-1,3-thiazol-4-yl)-6-methoxyphenol
- EN300-1795922
- 2229636-41-1
-
- インチ: 1S/C10H10N2O2S/c1-14-8-4-2-3-6(9(8)13)7-5-15-10(11)12-7/h2-5,13H,1H3,(H2,11,12)
- InChIKey: FVOWHQUWORBIBZ-UHFFFAOYSA-N
- ほほえんだ: S1C(N)=NC(=C1)C1C=CC=C(C=1O)OC
計算された属性
- せいみつぶんしりょう: 222.04629874g/mol
- どういたいしつりょう: 222.04629874g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 96.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
2-(2-amino-1,3-thiazol-4-yl)-6-methoxyphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1795922-0.5g |
2-(2-amino-1,3-thiazol-4-yl)-6-methoxyphenol |
2229636-41-1 | 0.5g |
$1207.0 | 2023-09-19 | ||
Enamine | EN300-1795922-0.1g |
2-(2-amino-1,3-thiazol-4-yl)-6-methoxyphenol |
2229636-41-1 | 0.1g |
$1106.0 | 2023-09-19 | ||
Enamine | EN300-1795922-10g |
2-(2-amino-1,3-thiazol-4-yl)-6-methoxyphenol |
2229636-41-1 | 10g |
$5405.0 | 2023-09-19 | ||
Enamine | EN300-1795922-10.0g |
2-(2-amino-1,3-thiazol-4-yl)-6-methoxyphenol |
2229636-41-1 | 10g |
$5405.0 | 2023-06-02 | ||
Enamine | EN300-1795922-2.5g |
2-(2-amino-1,3-thiazol-4-yl)-6-methoxyphenol |
2229636-41-1 | 2.5g |
$2464.0 | 2023-09-19 | ||
Enamine | EN300-1795922-5g |
2-(2-amino-1,3-thiazol-4-yl)-6-methoxyphenol |
2229636-41-1 | 5g |
$3645.0 | 2023-09-19 | ||
Enamine | EN300-1795922-1.0g |
2-(2-amino-1,3-thiazol-4-yl)-6-methoxyphenol |
2229636-41-1 | 1g |
$1256.0 | 2023-06-02 | ||
Enamine | EN300-1795922-0.05g |
2-(2-amino-1,3-thiazol-4-yl)-6-methoxyphenol |
2229636-41-1 | 0.05g |
$1056.0 | 2023-09-19 | ||
Enamine | EN300-1795922-5.0g |
2-(2-amino-1,3-thiazol-4-yl)-6-methoxyphenol |
2229636-41-1 | 5g |
$3645.0 | 2023-06-02 | ||
Enamine | EN300-1795922-0.25g |
2-(2-amino-1,3-thiazol-4-yl)-6-methoxyphenol |
2229636-41-1 | 0.25g |
$1156.0 | 2023-09-19 |
2-(2-amino-1,3-thiazol-4-yl)-6-methoxyphenol 関連文献
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
2-(2-amino-1,3-thiazol-4-yl)-6-methoxyphenolに関する追加情報
2-(2-Amino-1,3-thiazol-4-yl)-6-methoxyphenol: A Comprehensive Overview
2-(2-Amino-1,3-thiazol-4-yl)-6-methoxyphenol, also known by its CAS number 2229636-41-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and development. The molecule consists of a phenol group substituted with a methoxy group at the 6-position and a 2-amino-1,3-thiazol-4-yl group at the 2-position, creating a structure that exhibits interesting chemical reactivity and biological activity.
The synthesis of 2-(2-Amino-1,3-thiazol-4-yl)-6-methoxyphenol involves a series of carefully designed chemical reactions. Recent studies have focused on optimizing the synthesis pathway to enhance yield and purity. Researchers have explored various methodologies, including nucleophilic aromatic substitution and coupling reactions, to construct the thiazole ring and attach it to the phenolic backbone. These advancements have not only improved the synthesis process but also opened new avenues for modifying the molecule to explore its potential as a lead compound in drug design.
The biological activity of 2-(2-Amino-1,3-thiazol-4-yl)-6-methoxyphenol has been extensively studied in recent years. Preclinical studies have demonstrated its potential as an antioxidant and anti-inflammatory agent. The presence of the methoxy group at the 6-position contributes to its lipophilicity, which enhances its ability to cross cellular membranes and interact with target proteins. Additionally, the thiazole ring, containing an amino group, plays a crucial role in modulating the compound's pharmacokinetic properties and bioavailability.
Recent research has also highlighted the potential of 2-(2-Amino-1,3-thiazol-4-yl)-6-methoxyphenol as a candidate for treating neurodegenerative diseases. Studies have shown that this compound can inhibit key enzymes associated with oxidative stress and inflammation, which are implicated in conditions such as Alzheimer's disease and Parkinson's disease. Furthermore, its ability to modulate cellular signaling pathways makes it a promising lead for developing therapeutic agents targeting these pathways.
In terms of applications, 2-(2-Amino-1,3-thiazol-4-yl)-6-methoxyphenol has shown potential in the field of materials science as well. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers have explored its ability to act as a semiconductor material in thin-film transistors and light-emitting diodes (LEDs). The compound's stability under various environmental conditions further enhances its suitability for such applications.
The structural versatility of CAS No. 2229636-41-1 allows for further functionalization to tailor its properties for specific applications. For instance, substituting the methoxy group with other electron-donating or electron-withdrawing groups can significantly alter its reactivity and biological activity. Such modifications are currently being investigated to optimize its performance as a drug candidate or electronic material.
In conclusion, 2-(2-Amino-1,3-thiazol-4-yl)-6-methoxyphenol, with its CAS number 2229636-41, represents a multifaceted compound with promising applications across various scientific domains. Its unique structure, coupled with recent advancements in synthesis and application studies, positions it as a valuable tool in both academic research and industrial development.
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